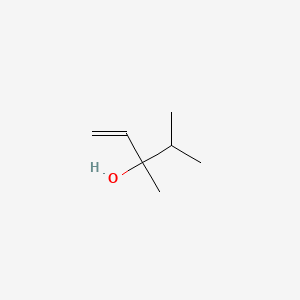

3,4-Dimethylpent-1-en-3-ol

Description

Contextualization within Alkenol Chemical Classifications and Structural Significance

From a classification standpoint, 3,4-Dimethylpent-1-en-3-ol is identified as a tertiary allylic alcohol. The structural breakdown is as follows:

A five-carbon "pentene" backbone with the double bond located at the first carbon (C1), defining it as a pent-1-ene.

A hydroxyl (-OH) group attached to the third carbon (C3). Since this carbon is bonded to three other carbon atoms, it is a tertiary alcohol.

The carbon bearing the hydroxyl group (C3) is directly adjacent to a carbon involved in the double bond (C2, though the functional group is at C1), classifying it as an allylic alcohol.

Two methyl (-CH3) groups are present as substituents, one at C3 and the other at C4.

This combination of a tertiary and allylic alcohol is structurally significant. The allylic nature of the hydroxyl group influences the reactivity of the double bond and the alcohol itself. The tertiary arrangement means the carbinol carbon (the carbon attached to the -OH group) is sterically hindered and lacks a hydrogen atom, which prevents its direct oxidation to a ketone. This structure is prone to undergo reactions involving carbocation intermediates, such as dehydration and substitution, often with the potential for molecular rearrangements.

The key properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 40076-53-7 nih.govcas.org |

| Molecular Formula | C7H14O nih.govcas.org |

| Molecular Weight | 114.19 g/mol nih.govcas.org |

| Boiling Point | 128-130 °C cas.org |

| Density | 0.8393 g/cm³ at 20 °C cas.org |

| SMILES | CC(C)C(C)(C=C)O nih.govmolport.com |

| InChIKey | PGFSFOKKOCLHFQ-UHFFFAOYSA-N nih.govcas.org |

Overview of Research Trajectories and Academic Importance of the Compound

The academic importance of this compound is primarily centered on its utility as a model substrate for studying organic reaction mechanisms and as a synthetic intermediate. Research involving this compound often explores reaction selectivity and pathways.

A notable research example is the dehydration of this compound. When treated with a dehydrating agent like potassium hydrogen sulfate, it does not yield a single product but rather a mixture of three isomeric dienes: 2-isopropylbutadiene (53%), 2,3-dimethylpenta-1,3-diene (21%), and the expected 3,4-dimethylpenta-1,3-diene (18%). oup.com This reaction serves as a practical illustration of the complexities of elimination reactions involving allylic alcohols, including competing reaction pathways and molecular rearrangements that lead to a distribution of products. oup.com

Furthermore, the synthesis of this compound and its isomers is a subject of academic interest. For instance, the related isomer 4,4-dimethylpent-1-en-3-ol (B2676460) can be produced from 3-bromo-4,4-dimethylpent-1-ene through a nucleophilic substitution reaction with a hydroxide (B78521) ion, demonstrating a classic SN2 mechanism. chegg.com Another synthetic approach involves the reaction of 3-chloro-1-lithiopropene with alkylboronic esters, which, after oxidation, yields allylic alcohols like 4,4-dimethylpent-1-en-3-ol. acs.org

The significance of this structural class is further highlighted by the use of its chiral isomers in pharmaceutical synthesis. The lipase-catalyzed kinetic resolution of (R,S)-4,4-dimethylpent-1-en-3-ol is a key step in producing the enantiomerically pure (R)-(+)-4,4-dimethylpent-1-en-3-ol. researchgate.net This chiral building block is subsequently used in the synthesis of (R)-Stiripentol, an antiepileptic drug. researchgate.net This application underscores the academic and industrial importance of understanding the synthesis and resolution of dimethylpentenol structures.

Structure

3D Structure

Properties

CAS No. |

40076-53-7 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

3,4-dimethylpent-1-en-3-ol |

InChI |

InChI=1S/C7H14O/c1-5-7(4,8)6(2)3/h5-6,8H,1H2,2-4H3 |

InChI Key |

PGFSFOKKOCLHFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C=C)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3,4 Dimethylpent 1 En 3 Ol and Its Analogues

Direct Synthetic Pathways

Direct synthetic routes to 3,4-dimethylpent-1-en-3-ol and related compounds often involve the formation of the critical C-O bond or the creation of the carbon skeleton in a highly controlled manner.

Hydration of Alkene Precursors, including Mechanistic Considerations

The acid-catalyzed hydration of an appropriate alkene precursor, such as 3,4-dimethylpent-1-ene, represents a straightforward approach to the synthesis of this compound. ontosight.aipearson.comsolubilityofthings.com This reaction typically proceeds via a Markovnikov addition mechanism.

Mechanism: The reaction is initiated by the protonation of the alkene's double bond by a strong acid, leading to the formation of a carbocation intermediate. In the case of 3,4-dimethylpent-1-ene, protonation of the terminal carbon of the double bond is favored as it generates a more stable tertiary carbocation at the C3 position. Subsequent nucleophilic attack by a water molecule on this carbocation, followed by deprotonation, yields the desired tertiary alcohol. pearson.com

It is important to note that the potential for carbocation rearrangements exists, which could lead to a mixture of products. However, in this specific case, the initially formed tertiary carbocation is already relatively stable, minimizing the likelihood of rearrangement.

Reduction of Appropriate Carbonyl Compounds

The reduction of a suitable carbonyl compound, specifically 3,4-dimethylpent-1-en-3-one, provides a direct pathway to this compound. ontosight.ai This transformation can be achieved using various reducing agents.

For instance, sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for the reduction of ketones to secondary alcohols. chegg.com In this context, the hydride from sodium borohydride would attack the electrophilic carbonyl carbon of 3,4-dimethylpent-1-en-3-one, followed by protonation of the resulting alkoxide to yield the final product. Lithium aluminum hydride (LiAlH₄) can also be used for this reduction.

A notable application of this type of reduction is found in the synthesis of Stiripentol, where a regioselective Luche reduction of an α,β-unsaturated ketone is performed using sodium borohydride in the presence of cerium(III) chloride (CeCl₃). orientjchem.orgorientjchem.orgresearchgate.net This method is particularly useful for selectively reducing the carbonyl group without affecting the carbon-carbon double bond. orientjchem.orgorientjchem.org

Organometallic Reagent-Based Syntheses (e.g., Grignard and Organolithium Chemistry)

Organometallic reagents are powerful tools for the construction of carbon-carbon bonds and are well-suited for the synthesis of tertiary alcohols like this compound. organicchemistrytutor.comyoutube.comorganic-chemistry.org

Grignard Reagents: A versatile approach involves the reaction of a ketone with a Grignard reagent. organicchemistrytutor.comorganic-chemistry.org To synthesize this compound, one could react 3-methyl-1-penten-3-one with methylmagnesium bromide. The nucleophilic methyl group from the Grignard reagent would add to the carbonyl carbon, and subsequent acidic workup would yield the target tertiary alcohol. Alternatively, the reaction of 2,4-dimethylpentan-3-one with vinylmagnesium bromide would also produce the desired product.

The general mechanism involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated. organicchemistrytutor.com

Organolithium Reagents: Organolithium reagents offer another powerful method for this synthesis. For example, the reaction of 3,4-dimethylpentan-3-one with vinyllithium (B1195746) would lead to the formation of this compound after an aqueous workup. The carbolithiation reaction, which involves the addition of an organolithium reagent to an alkene or alkyne, is a key strategy for forming new carbon-carbon bonds. researchgate.net A specific example is the generation of 3-chloro-1-lithiopropene from 1-bromo-3-chloropropene (B8598487) and its subsequent reaction with alkylboronic esters to produce allylic alcohols. acs.org

Catalytic Hydrogenation of Unsaturated Carbonyl Precursors (e.g., related to Stiripentol synthesis)

Catalytic hydrogenation is a widely used industrial process for the reduction of functional groups. In the context of synthesizing analogues of this compound, the selective hydrogenation of an unsaturated carbonyl precursor is a key step.

A relevant example is the synthesis of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one, a precursor for a fungicide, which is prepared by the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one over a nickel-containing catalyst. google.com While this example leads to a saturated ketone, the principle of selective hydrogenation is applicable.

In the synthesis of Stiripentol, an analogue of this compound, an intermediate impurity is hydrogenated using a borohydride salt, such as sodium borohydride or potassium borohydride, to yield the corresponding saturated alcohol impurity. google.com This demonstrates the use of hydrogenation to reduce double bonds in related structures. The development of chiral phosphine (B1218219) ligands for rhodium catalysts has enabled highly enantioselective hydrogenations of prochiral olefins, which is a significant advancement in asymmetric catalysis. nobelprize.org

Convergent and Indirect Synthesis Strategies

Convergent and indirect synthetic strategies often involve the piecing together of complex molecules from smaller, pre-functionalized fragments.

Advanced Alkylation Protocols

Advanced alkylation protocols provide a means to construct the carbon framework of this compound and its analogues. These methods can involve the alkylation of alcohols or other suitable nucleophiles.

Recent advancements have shown the direct dehydroxylative radical alkylation of tertiary alcohols, which allows for the formation of all-carbon quaternary centers. acs.org This method utilizes a titanium catalyst to generate a tertiary carbon radical from the alcohol, which can then react with an activated alkene. acs.org

Furthermore, lithium-catalyzed thiol alkylation with tertiary alcohols has been developed, demonstrating the chemoselective activation of the C-OH bond. nih.govd-nb.info While this method is for thiol alkylation, it highlights the progress in activating tertiary alcohols for further transformations. The Friedel-Crafts alkylation of pyrroles with α-ketoesters, catalyzed by chiral zirconium complexes, has also been shown to produce tertiary alcohols in good yields and high enantioselectivity. acs.org

Alkylation of tertiary alcohols to form ethers can be challenging, often resulting in low yields, especially with sterically hindered substrates. youtube.com However, intramolecular alkylations of tertiary alcohols can proceed smoothly to form cyclic ethers. youtube.com

Table of Synthetic Methodologies

| Method | Precursor(s) | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Hydration of Alkene | 3,4-Dimethylpent-1-ene | H₃O⁺ | This compound |

| Reduction of Carbonyl | 3,4-Dimethylpent-1-en-3-one | NaBH₄ or LiAlH₄ | This compound |

| Grignard Synthesis | 3-Methyl-1-penten-3-one and Methylmagnesium bromide | Et₂O, H₃O⁺ | This compound |

| Organolithium Synthesis | 3,4-Dimethylpentan-3-one and Vinyllithium | THF, H₂O | This compound |

| Catalytic Hydrogenation | (E)-1-(benzo[d] organicchemistrytutor.comyoutube.comdioxol-5-yl)-4,4-dimethylpent-1-en-3-one | NaBH₄, CeCl₃ | Stiripentol |

| Advanced Alkylation | Tertiary alcohol and Activated alkene | Ti catalyst | All-carbon quaternary center |

Molecular Rearrangement Reactions

Molecular rearrangements, particularly acs.orgnih.gov-sigmatropic rearrangements, offer powerful and stereospecific pathways for the synthesis of complex chiral molecules from simple starting materials. thieme-connect.com These reactions are advantageous for creating sterically congested tertiary allylic alcohols, a class of compounds to which this compound belongs. nih.gov

One of the most elegant examples is the acs.orgnih.gov-Meisenheimer rearrangement of allylic amine N-oxides. rsc.org This process converts allylic amines into valuable chiral allylic alcohol derivatives. thieme-connect.com The reaction sequence typically involves the oxidation of a tertiary amine to its corresponding N-oxide, which then undergoes a concerted, thermally-allowed acs.orgnih.gov-rearrangement to yield a hydroxylamine (B1172632) derivative. Subsequent reductive cleavage of the N-O bond affords the target tertiary allylic alcohol. rsc.org

A significant advancement in this area is the development of catalytic, asymmetric versions of the Meisenheimer rearrangement. nih.govnih.gov For instance, a palladium-catalyzed enantioselective rearrangement of allylic amine N-oxides has been reported, providing access to chiral nonracemic aliphatic allylic alcohol derivatives under mild conditions. nih.gov More recently, a robust ferrocene-based bispalladacycle catalyst has been shown to be highly effective for the asymmetric synthesis of acyclic tertiary allylic alcohols via a stereospecific acs.orgnih.gov-Meisenheimer rearrangement. nih.gov This method is notable for its tolerance of various functional groups and its ability to achieve high enantioselectivity even when the substituents at the newly formed stereocenter have similar steric bulk. nih.gov

Another important class of acs.orgnih.gov-sigmatropic rearrangements involves allylic sulfoxides. The rearrangement of allylic sulfoxides to allylic sulfenates is a reversible process that, in the presence of a trapping agent (a thiophile), yields allylic alcohols. nih.gov This method benefits from a high degree of stereochemical control. nih.gov Similarly, the acs.orgnih.gov-sigmatropic rearrangement of allylic selenoxides is a key method for producing primary, secondary, and tertiary allylic alcohols and can tolerate a wide variety of functional groups. mdpi.com

The table below summarizes key research findings for the synthesis of tertiary allylic alcohol analogues via molecular rearrangement reactions.

Table 1: Synthesis of Tertiary Allylic Alcohols via Molecular Rearrangement

| Precursor Type | Catalyst / Reagent | Reaction Type | Product Type | Key Findings & Remarks | Reference(s) |

|---|---|---|---|---|---|

| Allylic Amine N-Oxide | Pd(OAc)₂ / Phosphoramidite (B1245037) Ligand | acs.orgnih.gov-Meisenheimer Rearrangement | Chiral Secondary Allylic Hydroxylamines | First catalytic, enantioselective version reported. Mild conditions tolerate various functional groups. | rsc.orgnih.gov |

| Allylic Amine N-Oxide with Trisubstituted Olefin | Ferrocene-based Bispalladacycle Catalyst [FBIP-Cl]₂ | Asymmetric acs.orgnih.gov-Meisenheimer Rearrangement | Chiral Tertiary Allylic Hydroxylamines | Stereospecific reaction providing access to acyclic tertiary allylic alcohols with high enantioselectivity. No catalyst activation or additives required. | nih.gov |

| Tertiary Propargylic Alcohols | Rh₂(S-DOSP)₄ | Tandem Ylide Formation / acs.orgnih.gov-Sigmatropic Rearrangement | Chiral Allenes | Donor/acceptor carbenoids favor the rearrangement over standard O-H insertion, producing allenes with high enantioselectivity (up to 96% ee). | nih.gov |

Nucleophilic Substitution Reactions on Halide Precursors

The synthesis of allylic alcohols through the substitution of a halide precursor is a fundamental transformation, though often complicated by competing elimination reactions and regioselectivity issues. However, sophisticated methods have been developed to overcome these challenges, enabling the construction of tertiary alcohols like this compound.

A modular procedure for synthesizing allylic alcohols, including those with α-quaternary carbon centers, involves a copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. nih.govnsf.gov This tandem sequence, which combines hydrocarbonylative coupling and a subsequent 1,2-reduction, is effective with tertiary, secondary, and primary alkyl halides. nih.gov For tertiary alkyl halides, the mechanism is thought to proceed through a radical atom transfer carbonylation to form an acyl halide intermediate, which then couples with an alkenyl copper species. nsf.gov This method successfully produces various allylic alcohols bearing α-quaternary centers in good yields. nih.gov

Another innovative approach involves the in-situ generation of a functionalized organolithium reagent from a halide precursor. For example, 3-chloro-1-lithiopropene can be generated at low temperatures from (E)-1-bromo-3-chloroprop-1-ene via a bromine-lithium exchange. acs.org This unstable reagent is immediately trapped by an alkylboronic ester. Subsequent oxidation of the resulting boronate complex yields 3-alkylprop-1-en-3-ols. This method is versatile, accommodating primary, secondary, and even tertiary alkylboronic esters. acs.org Specifically, the reaction with a tert-butylboronic ester was shown to produce 4,4-dimethylpent-1-en-3-ol (B2676460), a structural isomer of the target compound. acs.org This demonstrates the potential of the methodology for creating sterically hindered tertiary allylic alcohols.

The table below details research findings for the synthesis of tertiary allylic alcohols and their analogues using halide precursors.

Table 2: Synthesis of Tertiary Allylic Alcohols from Halide Precursors

| Precursor | Key Reagents | Reaction Type | Product | Key Findings & Remarks | Reference(s) |

|---|---|---|---|---|---|

| Tertiary Alkyl Halides & Alkynes | Cu Catalyst, CO, Silyl Radical | Hydrocarbonylative Coupling / Reduction | Allylic Alcohols with α-Quaternary Centers | A tandem sequence allows the modular synthesis of complex allylic alcohols. The pathway for tertiary halides involves a radical atom transfer carbonylation. | nih.govnsf.gov |

Elucidation of Chemical Reactivity and Transformational Chemistry of 3,4 Dimethylpent 1 En 3 Ol

Reactions Centered on the Hydroxyl Functional Group

The tertiary hydroxyl group is a key site for synthetic transformations, though its steric hindrance and the adjacent unsaturation present unique challenges and opportunities.

The oxidation of tertiary allylic alcohols like 3,4-Dimethylpent-1-en-3-ol is a synthetically valuable transformation that often proceeds via an oxidative transposition or rearrangement. This process typically yields β-substituted α,β-unsaturated carbonyl compounds. acs.org

One of the classic methods for this transformation is the Babler oxidation , which uses pyridinium (B92312) chlorochromate (PCC). wikipedia.org The reaction mechanism involves the formation of a chromate (B82759) ester, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. Subsequent oxidation of the rearranged intermediate produces the α,β-unsaturated ketone. wikipedia.org While effective, with yields often exceeding 75%, this method utilizes the highly toxic hexavalent chromium. wikipedia.org

To circumvent the toxicity of chromium-based reagents, alternative methods have been developed.

Oxoammonium Salts: Reagents such as those derived from TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) have proven to be highly efficient for the oxidative rearrangement of tertiary allylic alcohols. acs.orgnih.gov The reactivity is influenced by the counteranion of the oxoammonium salt. acs.org

Palladium Catalysis: A one-pot procedure using a palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyst under aerobic conditions can effect an oxidative rearrangement. organic-chemistry.org This process involves an initial 1,3-isomerization of the tertiary allylic alcohol to a secondary one, followed by a palladium-catalyzed aerobic oxidation to give the enone. organic-chemistry.orgorganic-chemistry.org

Cobalt Catalysis: A system using a Co(II) complex with air and a hydrosilane can achieve an oxidative C-C bond cleavage of tertiary allylic alcohols to generate ketones. chemistryviews.org

Table 1: Comparison of Oxidation Methods for Tertiary Allylic Alcohols

| Method | Oxidizing Agent/Catalyst | Typical Product | Key Features | Citations |

|---|---|---|---|---|

| Babler Oxidation | Pyridinium chlorochromate (PCC) | α,β-Unsaturated ketone | High yield (>75%); toxic chromium reagent. | wikipedia.org |

| Oxoammonium Salt Oxidation | TEMPO⁺BF₄⁻ | β-Substituted α,β-unsaturated ketone | Alternative to toxic chromium reagents; counteranion dependent. | acs.orgnih.gov |

| Palladium-Catalyzed Rearrangement | Pd(TFA)₂ / O₂ | β-Disubstituted α,β-unsaturated ketone | One-pot procedure; aerobic and environmentally friendly. | organic-chemistry.orgorganic-chemistry.org |

| Cobalt-Catalyzed Cleavage | Co(II)(salen) / Air / (EtO)₃SiH | Ketone (via C-C cleavage) | High chemoselectivity; based on hydrogen atom transfer (HAT). | chemistryviews.org |

The reduction of this compound to its saturated analogue, 3,4-dimethylpentan-3-ol, involves the selective hydrogenation of the carbon-carbon double bond without affecting the tertiary alcohol. This transformation can be achieved through several methods.

Catalytic hydrogenation is a common approach for reducing the C=C double bond. vulcanchem.com Experimental studies on similar unsaturated alcohols show that H-atom bombardment on solid-phase unsaturated alcohol ices leads to the formation of the corresponding saturated alcohols. oup.com In a laboratory setting, this is typically accomplished using hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or Raney Nickel. lew.ropearson.com

For stereocontrol, particularly if the molecule were prochiral in a different substitution pattern, asymmetric hydrogenation using chiral catalysts would be the method of choice. However, for this compound, hydrogenation of the double bond does not create a new stereocenter. The stereochemistry of the existing chiral center at C3 would be retained during this process. Biocatalytic reductions using ene-reductases from fungi or bacteria can also be employed for the selective reduction of C=C bonds in unsaturated compounds, sometimes offering high stereoselectivity for different substrates. mycosphere.orgrsc.org

Table 2: Reduction Methods for Unsaturated Alcohols

| Method | Reagent/Catalyst | Product | Key Features | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Pt, Pd, or Raney Ni | Saturated alcohol | Standard method for C=C bond reduction. | lew.ropearson.com |

| Biocatalytic Reduction | Fungal ene-reductases | Saturated alcohol | Can be highly selective; "green chemistry" approach. | mycosphere.org |

| Surface Hydrogenation | H-atom bombardment | Saturated alcohol | Demonstrates fundamental reactivity under interstellar conditions. | oup.com |

Direct nucleophilic substitution of the tertiary hydroxyl group in this compound is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻) and steric hindrance. However, the reaction can be facilitated by first converting the hydroxyl group into a better leaving group.

Common reagents used for this purpose include:

Thionyl chloride (SOCl₂) for conversion to an alkyl chloride.

Phosphorus tribromide (PBr₃) for conversion to an alkyl bromide.

The allylic nature of the alcohol also permits Sₙ2' reactions, where the nucleophile attacks the γ-carbon of the double bond, leading to a rearranged product. A co-catalyst system of a chiral bisphosphoric acid and a silver salt has been used to achieve a kinetic resolution of racemic tertiary allylic alcohols through an intramolecular Sₙ2' substitution reaction. rsc.org

Esterification of this compound can be accomplished through both chemical and enzymatic methods.

Chemical Esterification: Reaction with activated carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base (e.g., pyridine) is a standard method for forming esters. vulcanchem.com

Enzymatic Esterification: Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), are effective catalysts for the esterification and transesterification of similar allylic alcohols. semanticscholar.org These enzymatic reactions are often highly enantioselective and are used for the kinetic resolution of racemic alcohols. semanticscholar.org For example, the kinetic resolution of Stiripentol, a structurally related allylic alcohol, was achieved via transesterification using vinyl butanoate as an acyl donor. semanticscholar.org

Reactivity of the Alkene Moiety

The terminal double bond in this compound is electron-rich and readily participates in addition reactions. libretexts.org

Electrophilic Addition: The alkene can undergo electrophilic addition with reagents like hydrogen halides (HBr, HCl). libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org According to Markovnikov's rule, the electrophile (H⁺) adds to the carbon atom that is already bonded to more hydrogen atoms (C1), leading to the formation of the more stable tertiary carbocation at C2.

However, the adjacent tertiary alcohol and the potential for rearrangement can complicate the reaction. The initial carbocation at C2 could be captured by the halide nucleophile. Alternatively, a 1,2-hydride shift from C4 to C3 is possible if it leads to a more stable carbocation, although in this specific structure, the initial tertiary carbocation is already quite stable. The electrophilic addition of HBr to the closely related 3,4-dimethylpent-1-ene results in a mixture of constitutional isomers, highlighting the potential for complex outcomes. chegg.com

Radical Addition: In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism. scribd.com This pathway follows an anti-Markovnikov regioselectivity, where the bromine radical adds to the less substituted carbon (C1) first, generating a more stable secondary radical at C2. The final product is the result of hydrogen abstraction by this radical. chegg.com

Catalytic Hydrogenation and its Stereochemical Outcomes

Catalytic hydrogenation is a fundamental reduction reaction that converts the carbon-carbon double bond of an alkene into a single bond through the addition of hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org This reaction is thermodynamically favorable, proceeding exothermically to yield a more stable, saturated product. libretexts.org

For this compound, catalytic hydrogenation specifically targets the vinyl group (C1=C2) to produce the corresponding saturated tertiary alcohol, 3,4-dimethylpentan-3-ol. pearson.com The reaction is typically carried out using heterogeneous catalysts such as platinum (Pt), palladium on carbon (Pd/C), or nickel (Ni). masterorganicchemistry.comgoogle.com The mechanism involves the adsorption of both the alkene and diatomic hydrogen onto the surface of the metal catalyst, facilitating the transfer of hydrogen atoms to the double bond. libretexts.org

A key aspect of this transformation is its stereochemical outcome. The addition of hydrogen typically occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond as it complexes with the catalyst surface. libretexts.orgmasterorganicchemistry.com In the case of this compound, the hydrogenation of the terminal alkene does not create any new stereocenters. The pre-existing chiral centers at the C3 (carbinol) and C4 positions are remote from the site of reaction and are generally not affected under standard hydrogenation conditions. Therefore, the reaction proceeds with retention of configuration at these centers, meaning a specific stereoisomer of the reactant will yield the corresponding stereoisomer of the product. pearson.com

| Reaction | Reactant | Catalyst/Reagents | Product | Stereochemical Outcome |

| Catalytic Hydrogenation | This compound | H₂, Pd/C (or PtO₂, Ni) | 3,4-Dimethylpentan-3-ol | Retention of configuration at C3 and C4 stereocenters. |

Alkene Metathesis Reactions and their Synthetic Utility

Alkene metathesis is a powerful reaction in organic synthesis that involves the redistribution, or "swapping," of alkylidene fragments between two alkenes, catalyzed by transition-metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum. masterorganicchemistry.com This transformation allows for the efficient construction of new carbon-carbon double bonds. masterorganicchemistry.com For a terminal alkene like this compound, the most relevant application is cross-metathesis, an intermolecular reaction with a partner alkene. masterorganicchemistry.com

The synthetic utility of applying cross-metathesis to this compound is significant, providing a direct route to more complex, functionalized allylic alcohols. This is exemplified by the synthesis of the antiepileptic drug (R)-Stiripentol, which was achieved via a cross-metathesis reaction between a structurally related chiral allylic alcohol, (R)-(+)-4,4-dimethylpent-1-en-3-ol, and 5-vinylbenzo[d] Current time information in Madison County, US.rsc.orgdioxole. researchgate.netcolab.ws This strategy underscores the reaction's tolerance for the free hydroxyl group and its effectiveness in coupling molecular fragments.

In a hypothetical cross-metathesis reaction, this compound could be reacted with a different terminal alkene (R-CH=CH₂) in the presence of a Grubbs' catalyst. This would result in a new, more substituted internal alkene, with ethylene (B1197577) being generated as a volatile byproduct that helps drive the reaction to completion. The geometry of the newly formed double bond (E/Z) can be influenced by the choice of catalyst and reaction conditions. masterorganicchemistry.com

| Reaction | Reactants | Catalyst | Product | Synthetic Utility |

| Cross-Metathesis | This compound + Partner Alkene (e.g., Styrene) | Grubbs' Catalyst (Ru-based) | New substituted allylic alcohol (e.g., 5,6-Dimethyl-1-phenylhept-1-en-5-ol) | Forms a new C-C bond, enabling the synthesis of complex molecular architectures from simpler precursors. researchgate.net |

Integrated Transformations Involving Multiple Functional Groups

The proximate arrangement of the alkene and alcohol functional groups in this compound enables integrated transformations where both groups participate in a single, often complex, reaction sequence.

Intramolecular Cyclization and Annulation Reactions

The hydroxyl group of this compound can function as an internal nucleophile, attacking the adjacent double bond to form a cyclic ether. This intramolecular hydroalkoxylation is typically promoted by acid or metal catalysts. According to Baldwin's rules for ring closure, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway, leading to the formation of a five-membered tetrahydrofuran (B95107) ring.

The product of such a cyclization would be a 2-ethyl-3,4-dimethyltetrahydrofuran-3-ol. The stereochemistry of the starting alcohol would directly influence the stereochemical outcome of the cyclic product, as the cyclization proceeds through a transition state where the spatial arrangement of the substituents is critical. Related intramolecular cyclizations have been observed in similar systems, such as the nickel-promoted cyclization of vinyl bromides bearing distal alkenes or the acid-catalyzed cyclization of other olefinic alcohols. researchgate.net

| Reaction | Reactant | Catalyst/Reagents | Product | Key Feature |

| Intramolecular Hydroalkoxylation | This compound | H⁺ (e.g., H₂SO₄) or Metal Catalyst (e.g., Ag⁺, Hg²⁺) | 2-Ethyl-3,4-dimethyltetrahydrofuran-3-ol | Formation of a heterocyclic ring via nucleophilic attack of the internal -OH group on the alkene. |

Complex Tandem Reaction Sequences

Tandem reactions, also known as cascade or domino reactions, are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. dtu.dk This approach offers high efficiency and atom economy. dtu.dk Tertiary allylic alcohols like this compound are excellent substrates for powerful tandem sequences, such as the Babler oxidation. wikipedia.org

The Babler oxidation facilitates an oxidative transposition of a tertiary allylic alcohol to an α,β-unsaturated ketone. wikipedia.org The reaction is initiated by forming a chromate ester between the alcohol and an oxidant like pyridinium chlorochromate (PCC). This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, a concerted process that effectively transposes the oxygen and alkene functionalities. The resulting isomeric chromate ester is then oxidized to furnish the final enone product. wikipedia.org

When applied to this compound, the Babler oxidation would yield 4,5-dimethylhex-1-en-3-one. Concerns over the toxicity of chromium-based reagents have led to the development of alternative methods using reagents like oxoammonium salts to achieve the same transformation. acs.org

| Tandem Reaction | Reactant | Reagents | Key Steps | Product |

| Babler Oxidation | This compound | Pyridinium Chlorochromate (PCC) | 1. Chromate ester formation2. rsc.orgrsc.org-Sigmatropic rearrangement3. Oxidation | 4,5-Dimethylhex-1-en-3-one |

Stereochemical Control and Chiral Synthesis of 3,4 Dimethylpent 1 En 3 Ol Derivatives

Analysis of Stereogenic Centers in 3,4-Dimethylpent-1-en-3-ol and Analogues

The molecular structure of this compound contains a single stereogenic center, which is a fundamental aspect of its chemistry. A stereogenic center, or chiral center, is typically a tetrahedral carbon atom bonded to four different substituents. libretexts.orgkhanacademy.orgdummies.com In the case of this compound, the carbon atom at the C3 position is the chiral center.

The four distinct groups attached to this C3 carbon are:

A hydroxyl group (-OH)

A vinyl group (-CH=CH₂)

An isopropyl group (-CH(CH₃)₂)

A methyl group (-CH₃)

Due to this arrangement, the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. libretexts.org The specific spatial arrangement of these four groups determines the absolute configuration of the enantiomer, designated as either (R) or (S).

This structural feature extends to its analogues, where the substituents around the chiral C3 carbon are varied. For instance, in the structurally related compound Stiripentol (1-(benzo[d] acs.orgresearchgate.netdioxol-5-yl)-4,4-dimethylpent-1-en-3-ol), the C3 carbon is also a stereogenic center. ntnu.no Here, the substituents are a hydroxyl group, a vinyl group, a tert-butyl group, and a 3,4-(methylenedioxy)phenyl group. The presence of this chiral center means that Stiripentol also exists as (R)- and (S)-enantiomers, which have been shown to have different pharmacokinetic and pharmacodynamic properties. ntnu.nonih.gov The principles of stereoisomerism observed in this compound are thus applicable to a broad range of its analogues where the C3 position remains a tetrasubstituted carbon with four different groups.

Asymmetric Synthetic Approaches

The synthesis of single enantiomers of this compound derivatives is a significant challenge in organic synthesis. researchgate.net Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. Several key strategies have been developed to achieve this, including the enantioselective reduction of prochiral ketones, the use of asymmetric organocatalysis, and the application of chiral auxiliaries and ligands.

Enantioselective Reduction of Prochiral Ketones

One of the most powerful methods for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketones. wikipedia.org This approach involves the use of a chiral reducing agent or a catalyst to selectively produce one of the two possible enantiomers of the alcohol.

A prominent example of this methodology is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) reducing agent. wikipedia.orgisomerlab.com The CBS catalyst forms a complex with the borane, enhancing its reactivity and creating a chiral environment for the reduction of the ketone. youtube.comalfa-chemistry.com The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically controlled manner, which directs the hydride delivery from the borane to one of the two enantiotopic faces of the carbonyl group. wikipedia.org This method is known for its high enantioselectivity across a wide range of ketones. alfa-chemistry.com For the synthesis of a this compound derivative, the corresponding prochiral β,γ-unsaturated ketone would be subjected to reduction with a CBS catalyst to yield the desired enantiomer of the tertiary alcohol.

Enzymatic reductions also offer a highly selective route to chiral alcohols. nih.gov Enzymes such as perakine (B201161) reductase have been shown to catalyze the enantioselective reduction of α,β-unsaturated ketones to yield chiral allylic alcohols with excellent enantioselectivity. nih.gov This biocatalytic approach is advantageous due to its high specificity and mild reaction conditions.

Applications of Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool in synthetic chemistry, utilizing small organic molecules as catalysts to promote enantioselective transformations. acs.org For the synthesis of chiral tertiary alcohols, organocatalytic asymmetric aldol (B89426) reactions represent a viable strategy. acs.org

In a relevant example, the direct asymmetric aldol reaction between hydroxyacetone (B41140) and β,γ-unsaturated α-keto esters was successfully achieved using 9-amino-9-deoxy-epi-cinchonine, a Cinchona alkaloid derivative, as the organocatalyst. acs.org This reaction proceeded with high yields and excellent enantioselectivities, affording adducts containing a chiral tertiary alcohol. This methodology could be adapted for the synthesis of this compound analogues by carefully selecting the appropriate ketone and aldehyde starting materials. The organocatalyst facilitates the enantioselective formation of a new carbon-carbon bond, thereby establishing the stereogenic center of the tertiary alcohol.

Chiral Auxiliary and Chiral Ligand-Mediated Syntheses

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered.

Evans' oxazolidinones are a widely used class of chiral auxiliaries that have been successfully applied in asymmetric alkylation and aldol reactions. wikipedia.orgcancer.govrsc.org For instance, an acyl oxazolidinone can be enolized and then reacted with an electrophile. The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, leading to a highly diastereoselective reaction. youtube.com Subsequent removal of the auxiliary would yield the chiral product. This approach could be envisioned for the synthesis of precursors to this compound derivatives.

Another powerful method involves the use of chiral ligands in metal-catalyzed reactions. The asymmetric addition of organometallic reagents, such as Grignard reagents, to ketones is a direct way to construct chiral tertiary alcohols. researchgate.netnih.gov In the presence of a chiral ligand, the metal center becomes part of a chiral complex that can differentiate between the two enantiotopic faces of the ketone. For example, a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane has been designed for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, resulting in highly enantioenriched tertiary alcohols. nih.govrsc.org This ligand-mediated methodology provides a modular approach to a wide range of chiral tertiary alcohols. researchgate.netnih.gov

Kinetic Resolution Methodologies

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org It relies on the difference in the rate of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. jocpr.com A significant drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%. jocpr.com

Lipase-Catalyzed Kinetic Resolution (e.g., applied to Stiripentol and related compounds)

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their excellent enantioselectivity. jocpr.com Lipase-catalyzed kinetic resolution is a widely used method for obtaining enantiomerically pure alcohols and esters. The application of this methodology to tertiary alcohols has been challenging due to steric hindrance, but successful resolutions have been reported. jocpr.comresearchgate.net

A notable example is the kinetic resolution of racemic Stiripentol, an analogue of this compound. ntnu.no In this process, the racemic alcohol is subjected to an acylation reaction catalyzed by a lipase (B570770) in the presence of an acyl donor. One enantiomer is acylated at a much faster rate than the other.

In a study on the kinetic resolution of rac-Stiripentol, Lipase A from Candida antarctica (CALA) was used as the biocatalyst with vinyl butanoate as the acyl donor. ntnu.no The reaction resulted in the isolation of (3S)-Stiripentol with an enantiomeric excess (ee) of 86% and the corresponding (3R)-butanoate with an ee of 87%. ntnu.no The enzymatic hydrolysis of the ester product subsequently yielded (3R)-Stiripentol with a high ee of 94%. ntnu.no The enantioselectivity factor (E-value), a measure of the enzyme's ability to differentiate between the two enantiomers, was determined to be 24. ntnu.no

Table 1: Lipase-Catalyzed Kinetic Resolution of rac-Stiripentol

| Enzyme | Acyl Donor | Unreacted Alcohol | Enantiomeric Excess of Alcohol | Acylated Product | Enantiomeric Excess of Product | E-Value |

| Candida antarctica Lipase A (CALA) | Vinyl Butanoate | (3S)-Stiripentol | 86% | (3R)-Stiripentol Butanoate | 87% | 24 |

Data sourced from a study on the lipase-catalyzed kinetic resolution of Stiripentol. ntnu.no

This example demonstrates the utility of lipase-catalyzed kinetic resolution as a practical method for obtaining both enantiomers of chiral tertiary allylic alcohols like Stiripentol and its analogues in high enantiomeric purity.

Chemoenzymatic Approaches to Enantiopure Intermediates

Chemoenzymatic methods, which combine the selectivity of enzymatic catalysis with the efficiency of chemical reactions, offer a powerful strategy for the synthesis of enantiopure compounds. For tertiary allylic alcohols like this compound, enzymatic kinetic resolution is a prominent approach.

Kinetic Resolution using Lipases:

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. In the context of this compound, a racemic mixture can be subjected to acylation catalyzed by a lipase in the presence of an acyl donor. One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the newly formed ester, both in enantiomerically enriched forms.

However, the steric hindrance around the tertiary carbon in this compound presents a significant challenge for many lipases. Research on other tertiary alcohols has shown that lipases from Candida antarctica (Lipase A and B) and Candida rugosa have demonstrated activity towards such sterically demanding substrates.

Dynamic Kinetic Resolution (DKR):

A significant drawback of conventional kinetic resolution is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

For tertiary allylic alcohols, DKR can be achieved by combining a lipase with a compatible metal catalyst for racemization. Ruthenium and oxovanadium complexes have been successfully employed for the racemization of secondary and, more recently, tertiary alcohols. organic-chemistry.orgrsc.org The compatibility of the metal catalyst with the enzyme is crucial for the success of the DKR process. organic-chemistry.org For instance, a chemoenzymatic DKR of a tertiary alcohol has been reported using a lipase and an oxovanadium catalyst, achieving high enantiomeric excess (>99% ee). rsc.org

A representative DKR of a generic tertiary allylic alcohol is presented in the table below, illustrating the potential of this technique for the synthesis of enantiopure derivatives of this compound.

| Entry | Lipase | Racemization Catalyst | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | Immobilized Pseudomonas cepacia Lipase | (p-cymene)RuCl2 complex | p-Chlorophenyl acetate | Methylene chloride | >80 | >99 |

| 2 | Candida antarctica Lipase A (CAL-A) | Oxovanadium complex | Vinyl acetate | Toluene | >50 (conversion) | >99 |

This table presents generalized data based on published results for other tertiary allylic alcohols to illustrate the chemoenzymatic approach. organic-chemistry.orgrsc.org

Diastereoselective Transformations and Control

The synthesis of derivatives of this compound, which contains two adjacent stereocenters (at C3 and C4), requires precise control over diastereoselectivity. Diastereoselective transformations aim to selectively form one diastereomer over others.

Substrate-Controlled Diastereoselection:

One effective strategy to control the diastereoselectivity is to start with an enantiomerically pure precursor. For the synthesis of this compound, this would involve the diastereoselective addition of a vinyl nucleophile to an enantiopure ketone, such as (R)- or (S)-3-methyl-2-pentanone. The existing stereocenter in the ketone directs the incoming nucleophile to a specific face of the carbonyl group, leading to the preferential formation of one diastereomer.

Reagent-Controlled Diastereoselection:

Alternatively, diastereoselectivity can be achieved by using chiral reagents or catalysts. A notable example is the highly diastereo- and enantioselective cyanosilylation of α-branched acyclic ketones. chinesechemsoc.org This method allows for the construction of tertiary alcohols with adjacent stereocenters with high diastereomeric ratios and enantiomeric excesses. The resulting cyanohydrin can then be further manipulated to yield the desired this compound derivative.

The table below illustrates the potential diastereoselectivity that can be achieved in the synthesis of a tertiary alcohol with vicinal stereocenters using a catalytic asymmetric method on a related substrate.

| Entry | Ketone Substrate | Catalyst System | Cyanating Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | (±)-α-allyl-propiophenone | (salen)AlCl / Phosphorane | Me2(CH2Cl)SiCN | DCE | 43 | 18:1 | 97 |

| 2 | (±)-α-allyl-isovalerophenone | (salen)AlCl / Phosphorane | Me2(CH2Cl)SiCN | DCE | 45 | >20:1 | 98 |

This table is based on data for the cyanosilylation of α-branched ketones and serves as an illustrative example of achieving high diastereoselectivity in the synthesis of related tertiary alcohols. chinesechemsoc.org

By employing these chemoenzymatic and diastereoselective strategies, it is possible to exert significant control over the stereochemical outcome in the synthesis of this compound and its derivatives, enabling access to specific stereoisomers for further investigation and application.

Advanced Analytical and Spectroscopic Characterization of 3,4 Dimethylpent 1 En 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating molecular structure, as it maps the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C. weebly.com One-dimensional (1D) and two-dimensional (2D) NMR experiments offer a complete analysis of the molecule's constitution. weebly.com

¹H NMR spectroscopy provides detailed information about the number of different proton environments, their electronic state, and the connectivity between neighboring protons through spin-spin coupling. researchgate.net For 3,4-dimethylpent-1-en-3-ol, the structure dictates a unique set of signals. The vinyl group protons (=CH₂) are expected to be the most deshielded among the non-hydroxyl protons due to the anisotropy of the double bond. The proton on the adjacent carbon (-CH=) will appear as a complex multiplet due to coupling with the terminal vinyl protons. The methine proton of the isopropyl group will also be a multiplet, coupled to the six equivalent protons of the two methyl groups. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton Assignment (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Couplings (J, Hz) |

|---|---|---|---|---|

| H₂-1 (vinyl) | ~5.0-5.3 | Multiplet (m) | 2H | Jgem, Jcis, Jtrans |

| H-2 (vinyl) | ~5.8-6.0 | Doublet of doublets (dd) | 1H | Jtrans, Jcis |

| -OH | Variable (~1.5-2.5) | Broad Singlet (br s) | 1H | None |

| -CH₃ (at C3) | ~1.1-1.3 | Singlet (s) | 3H | None |

| H-4 (isopropyl) | ~1.8-2.0 | Septet or Multiplet (sept / m) | 1H | Jvic to isopropyl methyls |

| -CH₃ (isopropyl) | ~0.9-1.0 | Doublet (d) | 6H | Jvic to H-4 |

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. libretexts.org The spectrum for this compound is expected to show seven distinct signals, corresponding to each carbon atom in its unique electronic environment. The chemical shifts are influenced by factors such as hybridization and proximity to electronegative atoms like oxygen. libretexts.org The sp² hybridized carbons of the vinyl group appear downfield (110-145 ppm), while the sp³ carbon bonded to the hydroxyl group (C3) is also significantly deshielded (~75-80 ppm). nih.gov The remaining sp³ carbons of the alkyl groups appear in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. weebly.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment (Position) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (=CH₂) | ~112-116 |

| C-2 (-CH=) | ~142-145 |

| C-3 (-C(OH)-) | ~75-80 |

| -CH₃ (at C3) | ~25-30 |

| C-4 (-CH-) | ~35-40 |

| -CH₃ (at C4, two equivalent) | ~16-18 |

A stepwise process comparing predicted shifts to experimental data allows for confident structural assignment, even among similar isomers. acs.org

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the complex structure of molecules. weebly.comrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-coupling networks. For this compound, COSY would show correlations between the vinyl protons (H-1/H-2) and establish the -CH=CH₂ spin system. It would also crucially show a correlation between the methine proton at C-4 and the six protons of the two isopropyl methyl groups, confirming the isopropyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk It provides direct C-H connectivity, for example, linking the vinyl proton signals to the vinyl carbon signals and the isopropyl methine and methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. core.ac.uk Key correlations would include the C-3 methyl protons showing a cross-peak to the quaternary C-3, the methine C-4, and the vinyl C-2, thereby connecting the core of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. diva-portal.org NOESY can help to define the molecule's conformation by showing correlations between, for instance, the protons of the C-3 methyl group and the methine proton at C-4.

Key Expected 2D NMR Correlations

| Technique | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-1; H-4 ↔ Isopropyl -CH₃ | Confirms vinyl and isopropyl spin systems. |

| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; H-4 ↔ C-4 | Assigns protons to their directly bonded carbons. |

| HMBC | C3-CH₃ protons ↔ C-2, C-3, C-4 | Connects the vinyl group, quaternary center, and isopropyl group. |

| NOESY | C3-CH₃ protons ↔ H-4 | Confirms spatial proximity of the central methyl and isopropyl groups. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure through fragmentation analysis. mdpi.com

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. aip.org The resulting fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. For tertiary alcohols like this compound, the molecular ion peak ([M]⁺•) at m/z 114 is often weak or entirely absent due to the instability of the parent ion. libretexts.org

The fragmentation is dominated by cleavage of the carbon-carbon bonds adjacent to the oxygen atom (α-cleavage), as this leads to the formation of stable carbocations or oxonium ions. rutgers.edumiamioh.edu Key predicted fragmentation pathways include:

Loss of an isopropyl radical (•C₃H₇): Cleavage of the C3-C4 bond would result in a fragment with m/z 71. This is often a favored pathway due to the stability of the secondary radical being lost.

Loss of a vinyl radical (•C₂H₃): Cleavage of the C2-C3 bond would produce a fragment at m/z 87.

Loss of a methyl radical (•CH₃): Cleavage of the bond between C3 and its methyl substituent would yield a fragment at m/z 99.

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would lead to a fragment ion at m/z 96. libretexts.orgrsc.org

Predicted Major EI-MS Fragments for this compound

| m/z | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [C₇H₁₄O]⁺• | Molecular Ion (likely weak/absent) |

| 99 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |

| 96 | [M - H₂O]⁺• | Dehydration |

| 87 | [M - C₂H₃]⁺ | α-cleavage, loss of vinyl radical |

| 71 | [M - C₃H₇]⁺ | α-cleavage, loss of isopropyl radical |

High-Resolution Mass Spectrometry provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. minarjournal.com This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the calculated exact mass for the molecular formula C₇H₁₄O is 114.104465 Da. nih.gov An experimental HRMS measurement confirming this value would provide definitive proof of the elemental composition, distinguishing it from other compounds with the same nominal mass but different atomic compositions. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Component Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. etamu.edu The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted compounds and sorts the ions by their mass-to-charge ratio, generating a unique mass spectrum for each component. etamu.edu

In the analysis of complex mixtures, such as those from organic synthesis or natural product extracts, GC-MS can identify the presence of this compound. jmchemsci.comresearchgate.net The retention time from the GC helps to distinguish it from other compounds in the mixture, and the mass spectrum provides definitive structural information. etamu.edu The mass spectrum of this compound would be compared against spectral libraries, like those from NIST or Wiley, for confident identification. thermofisher.com The fragmentation pattern is characteristic of the molecule's structure, showing specific losses of functional groups that help in its identification.

GC-MS is also instrumental in monitoring the progress of reactions involving this compound, such as its synthesis or conversion to other products. For instance, in the synthesis of its derivatives, GC-MS can be used to determine the yield and identify byproducts. google.com

A typical GC-MS analysis involves injecting a solution of the sample into the instrument, where it is vaporized. etamu.edu An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, coiled column containing the stationary phase. etamu.edu As the mixture travels through the column, its components separate and elute at different times (retention times). etamu.edu Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint. etamu.edu

Table 1: GC-MS Instrumentation and Typical Parameters

| Parameter | Description | Typical Value/Setting |

| Instrument | The combined system for separation and detection. | Shimadzu GC-MS QP2010 or similar. nih.gov |

| Ionization Mode | Method used to ionize the sample molecules. | Electron Ionization (EI). thermofisher.com |

| Column | The stationary phase for separating volatile compounds. | Capillary column (e.g., DB-5ms, HP-5ms). |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Nitrogen. etamu.edu |

| Injection Mode | Method of introducing the sample. | Split/Splitless. |

| Mass Analyzer | Separates ions based on mass-to-charge ratio. | Quadrupole. thermofisher.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The frequencies of absorbed radiation correspond to the vibrational modes of the bonds, providing a characteristic spectrum.

For this compound, the IR spectrum reveals key absorptions that confirm its structure. nih.gov The presence of a hydroxyl (-OH) group is indicated by a strong, broad absorption band in the region of 3400-3650 cm⁻¹. libretexts.org The broadness of this peak is due to hydrogen bonding. libretexts.org The carbon-carbon double bond (C=C) of the alkene group shows a characteristic absorption in the range of 1640-1680 cm⁻¹. libretexts.org Additionally, the stretching vibration of the sp² C-H bond of the vinyl group is typically observed between 3020 and 3100 cm⁻¹. libretexts.org The C-H stretching vibrations of the methyl and isopropyl groups appear in the 2850-2960 cm⁻¹ region, which is common for most organic compounds containing alkane-like structures. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3400 - 3650 (broad, strong). libretexts.org |

| Alkene | C=C stretch | 1640 - 1680. libretexts.org |

| Vinyl C-H | =C-H stretch | 3020 - 3100. libretexts.org |

| Alkyl C-H | C-H stretch | 2850 - 2960. libretexts.org |

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity, including its enantiomeric composition.

High-performance liquid chromatography (HPLC) is a versatile technique for separating components of a mixture in the liquid phase. mdpi.com For chiral molecules like this compound, chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (ee). uma.esheraldopenaccess.us This is crucial in fields like pharmaceuticals, where enantiomers can have different biological activities. heraldopenaccess.us

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. sigmaaldrich.com The choice of CSP and the mobile phase is critical for achieving good resolution. sigmaaldrich.com Common detectors used include UV-Vis and fluorescence detectors. heraldopenaccess.us For molecules that lack a strong chromophore, derivatization with a UV-active group may be necessary. uninsubria.it

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us A racemic mixture, containing equal amounts of both enantiomers, will show two peaks of equal area, corresponding to a 0% ee. heraldopenaccess.us A sample containing only one enantiomer will show a single peak, representing a 100% ee. heraldopenaccess.us

Research on similar chiral alcohols has demonstrated the successful separation of enantiomers using polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, often with a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like isopropanol. researchgate.netjfda-online.com

Table 3: Principles of Chiral HPLC for Enantiomeric Separation

| Component/Principle | Description |

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral compound that allows for differential interaction with the enantiomers of the analyte. sigmaaldrich.com |

| Mobile Phase | A solvent or solvent mixture that carries the analyte through the column. The composition can be adjusted to optimize separation. sigmaaldrich.com |

| Differential Interaction | The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times. scas.co.jp |

| Enantiomeric Excess (ee) | A measurement of the purity of a chiral substance, calculated as: ee (%) = |

Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds. google.com For this compound, GC is an effective method for assessing its purity and quantifying it in a mixture. thermofisher.com The compound is sufficiently volatile to be analyzed directly by GC.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it vaporizes. The vapor is then swept by a carrier gas through a column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase coated on the inside of the column. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first. A detector at the end of the column, such as a flame ionization detector (FID), generates a signal proportional to the amount of each compound.

The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram. For instance, a purity of >92.0% can be assayed by GC. thermofisher.com

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net While this compound is a liquid at room temperature, its crystalline derivatives can be prepared and analyzed by this technique. ontosight.ai This is particularly useful for unambiguously determining the absolute configuration of a single enantiomer that has been isolated, for example, by chiral HPLC. mdpi.com

The process involves preparing a suitable crystalline derivative of this compound. This can be achieved by reacting the alcohol with a chiral acid to form a diastereomeric ester that is more likely to crystallize. mdpi.com Once a suitable single crystal is obtained, it is mounted in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the atoms in the molecule can be determined. researchgate.net

Computational Chemistry and Mechanistic Investigations of 3,4 Dimethylpent 1 En 3 Ol

Quantum Chemical Calculations for Electronic Structure and Conformationnih.govthermofisher.com

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules like 3,4-dimethylpent-1-en-3-ol. These methods model the electronic structure from first principles, providing a detailed picture of molecular geometry and energy.

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is employed to predict the optimized geometry, electronic properties, and spectroscopic features of compounds. scielo.org.mxresearchgate.net For a molecule such as this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine key structural parameters. researchgate.net These calculations yield data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap indicates the chemical stability of the molecule. scielo.org.mx Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electrophilic and nucleophilic sites, highlighting regions prone to chemical attack.

Table 1: Representative Calculated Geometric Parameters for an Allylic Alcohol (Note: This table is illustrative of typical data obtained from DFT calculations for a molecule structurally similar to this compound, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | 1.34 Å |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-O | 109.5° |

| C=C-C | 121.0° | |

| Dihedral Angle | H-O-C-C | 60.0° / 180.0° |

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. researchgate.net For molecules where electron correlation is significant, ab initio methods are preferred for obtaining precise energy values and reaction barriers. tib.eu In the study of allylic radicals, different ab initio methods have been shown to predict barrier heights that can vary by 4–5 kcal/mol, underscoring the importance of method selection for accuracy. researchgate.net These high-accuracy calculations are vital for validating results from more cost-effective methods like DFT and for building reliable kinetic models. researchgate.net

Reaction Mechanism Elucidation via Computational Modelingmuni.czbenchchem.com

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions involving this compound. It allows for the characterization of transient species and the energetic landscape of a reaction.

Transition State Characterization and Activation Energy Determination

A primary goal of computational reaction modeling is to locate and characterize the transition state (TS) structure, which represents the highest energy point along a reaction pathway. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate. researchgate.net For reactions involving allylic alcohols, such as ene reactions with singlet oxygen, computational methods can elucidate the stereoselectivity by comparing the activation energies of pathways leading to different stereoisomers. uoc.gr The study of keto-enol tautomerization, a fundamental reaction type, also relies heavily on the computation of activation energies for acid- and base-catalyzed pathways. muni.cz

Table 2: Illustrative Activation Energies for Competing Reaction Pathways (Note: This table provides a hypothetical example of data used to compare reaction pathways, as might be determined for reactions of this compound.)

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Path A (e.g., Ene Reaction) | TS-A | 25.5 |

| Path B (e.g., Oxidation) | TS-B | 30.2 |

| Path C (e.g., Dehydration) | TS-C | 22.8 |

Reaction Coordinate Pathway Analysis

Once a transition state is identified, the Intrinsic Reaction Coordinate (IRC) method is used to trace the reaction pathway from the transition state down to the reactants and products. This analysis confirms that the located TS indeed connects the intended species. However, reaction dynamics are not always confined to the minimum energy path. The concept of bifurcations on a potential energy surface (PES) is crucial, where a single transition state can lead to multiple products. researchgate.net Post-transition state dynamics simulations are used to understand how factors like vibrational and rotational energy at the TS can influence the final product distribution, a phenomenon that cannot be explained by transition state theory alone. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactionsthermofisher.com

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. This is particularly useful for flexible molecules like this compound.

MD simulations allow for the exploration of the conformational space of a molecule by simulating its movements at a given temperature. ua.ac.be For an alcohol, the orientation of the hydroxyl group and the rotation around single bonds can lead to numerous conformers. MD can help identify the most stable and populated conformations and the energy barriers between them. tib.eu

Furthermore, MD is a powerful tool for studying intermolecular interactions. For this compound, simulations in a solvent like water can reveal the nature of hydrogen bonding between the hydroxyl group and solvent molecules. ua.ac.be These interactions are critical in determining the molecule's solubility and its behavior in a biological or chemical environment. By simulating a system with many molecules, MD can also provide insights into bulk properties and the interactions that govern them.

Prediction of Spectroscopic Parameters from First Principles

The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound from first principles involves the use of quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

The process begins with the optimization of the molecular geometry of this compound. This step is crucial as the calculated spectroscopic parameters are highly dependent on the accuracy of the input molecular structure. Various DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ) would be tested to find a level of theory that provides a reliable geometric structure.

Predicted ¹³C and ¹H NMR Chemical Shifts:

Once the geometry is optimized, the prediction of NMR spectra is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. This method calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, with its seven distinct carbon environments and multiple proton environments, theoretical calculations would be invaluable in assigning the peaks in the experimental spectra. The predicted chemical shifts would be presented in a data table for direct comparison with experimental values.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on actual published research findings for this specific molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₂) | - | 112.5 |

| C2 (CH) | - | 144.1 |

| C3 (C-OH) | - | 75.8 |

| C4 (CH) | - | 40.2 |

| C5 (CH₃) | - | 17.5 |

| C6 (CH₃) | - | 17.3 |

| C7 (CH₃) | - | 25.1 |

| H on C1 | 5.15, 5.30 | - |

| H on C2 | 5.95 | - |

| H on C4 | 1.90 | - |

| H on C5/C6 | 0.90, 0.95 | - |

| H on C7 | 1.20 | - |

| H on OH | 1.80 | - |

Predicted Infrared (IR) Vibrational Frequencies:

The prediction of the IR spectrum involves calculating the harmonic vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies correspond to the normal modes of vibration of the molecule.

These calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. A detailed analysis would involve the assignment of each calculated vibrational mode to specific molecular motions, such as O-H stretching, C=C stretching, and various bending modes.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on actual published research findings for this specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Frequency (cm⁻¹) (Scaled) | Assignment |

| ν(O-H) | 3750 | 3600 | O-H stretch |

| ν(C-H, vinyl) | 3100 | 2976 | Vinyl C-H stretch |

| ν(C-H, alkyl) | 3050-2900 | 2928-2784 | Alkyl C-H stretch |

| ν(C=C) | 1680 | 1613 | C=C stretch |

| δ(C-H) | 1470-1350 | 1411-1296 | C-H bend |

| ν(C-O) | 1150 | 1104 | C-O stretch |

The generation of such detailed, first-principles data would provide a robust foundation for the interpretation of experimental spectroscopic results for this compound and would be a valuable resource for its chemical analysis. However, at present, specific computational studies providing this level of detail for this compound are not found in the surveyed scientific literature.

Advanced Applications in Organic Synthesis Utilizing 3,4 Dimethylpent 1 En 3 Ol

Role as an Intermediate in the Synthesis of Sophisticated Organic Frameworks

The bifunctional nature of 3,4-dimethylpent-1-en-3-ol, containing both a nucleophilic hydroxyl group and an electrophilic double bond, allows it to serve as a linchpin in the assembly of complex organic molecules. ontosight.ai Its structure can be strategically modified, making it a sought-after precursor in multi-step synthetic pathways. molport.com

This compound and its structural isomers are valuable starting materials in medicinal and agrochemical research. ontosight.ai A prominent example is the synthesis of Stiripentol, an FDA-approved antiepileptic drug used to treat Dravet's syndrome. newdrugapprovals.orgmdpi.com Stiripentol, chemically named (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol, is a derivative of the closely related isomer 4,4-dimethylpent-1-en-3-ol (B2676460). newdrugapprovals.orgmdpi.comdrugbank.com The synthesis involves a condensation reaction followed by a reduction of the resulting ketone. newdrugapprovals.orgmdpi.com Specifically, the synthesis can be achieved by reacting 3,4-methylenedioxybenzaldehyde with 3,3-dimethyl-2-butanone, followed by reduction with sodium borohydride (B1222165). newdrugapprovals.orgmdpi.com